REACTION_CXSMILES
|
[OH-].[K+].[C:3]([O:7][OH:8])([CH3:6])([CH3:5])[CH3:4].[C:9]([N:13]=[N:14][C:15]1(Cl)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)([CH3:12])([CH3:11])[CH3:10].[OH-].[Na+].[Cl-].[K+]>O>[C:9]([N:13]=[N:14][C:15]1([O:8][O:7][C:3]([CH3:6])([CH3:5])[CH3:4])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)([CH3:12])([CH3:10])[CH3:11] |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
1-t-butylazo-1-chlorocyclohexane
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=NC1(CCCCC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 30 minutes at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature was held at 20°-25° C by the rate of addition
|
Type
|
CUSTOM
|
Details
|
by circulating 15° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
at 20°-22° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
was stirred for 15 minutes at 20° C
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 0°-5° C
|
Type
|
STIRRING
|
Details
|
stirred for 90 minutes
|
Duration
|
90 min
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 200ml
|
Type
|
EXTRACTION
|
Details
|
of pentane, the pentane extract
|
Type
|
WASH
|
Details
|
washed with ice cold water saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the pentane evaporated under reduced pressure at 10° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N=NC1(CCCCC1)OOC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |